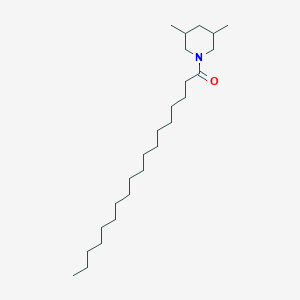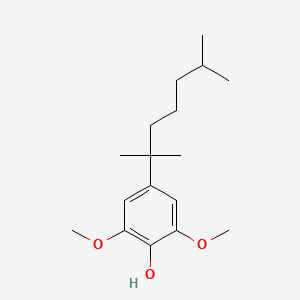
Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- is an organic compound with the molecular formula C17H28O3 It is a derivative of phenol, characterized by the presence of two methoxy groups at the 2 and 6 positions and a 1,1,5-trimethylhexyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- can be synthesized through several methods. One common approach involves the methylation of pyrogallol (1,2,3-trihydroxybenzene) using methyl iodide in an alkaline aqueous medium . Another method includes the demethylation of pyrogallol trimethyl ether in aqueous alkali or alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation reactions using pyrogallol as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and controlled temperature and pressure conditions to achieve the desired results.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenolic compounds.
Scientific Research Applications
Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- involves its interaction with molecular targets and pathways within biological systems. It can exert its effects through:
Oxidative Stress: By generating reactive oxygen species, it can induce oxidative stress in cells.
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular functions and responses.
Comparison with Similar Compounds
Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- can be compared with other similar compounds, such as:
Phenol, 2,6-dimethoxy-: Lacks the 1,1,5-trimethylhexyl group, resulting in different chemical and biological properties.
Phenol, 4-(1,1,5-trimethylhexyl)-: Lacks the methoxy groups, leading to variations in reactivity and applications.
Phenol, 2,6-dimethoxy-4-(1-propenyl)-: Contains a propenyl group instead of the trimethylhexyl group, affecting its chemical behavior and uses.
Properties
CAS No. |
296242-04-1 |
|---|---|
Molecular Formula |
C17H28O3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-(2,6-dimethylheptan-2-yl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C17H28O3/c1-12(2)8-7-9-17(3,4)13-10-14(19-5)16(18)15(11-13)20-6/h10-12,18H,7-9H2,1-6H3 |
InChI Key |
ZKUVEQUQNACFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)(C)C1=CC(=C(C(=C1)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




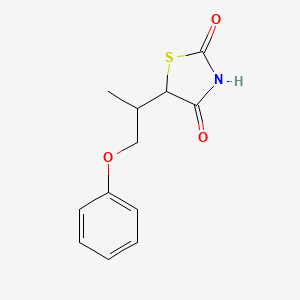
![2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)-](/img/structure/B12571896.png)
![Ethyl [(2-methylpropane-2-sulfonyl)imino]acetate](/img/structure/B12571901.png)

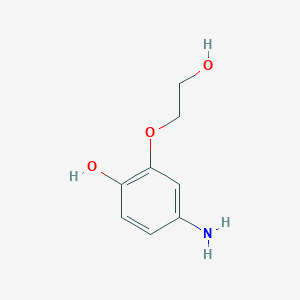
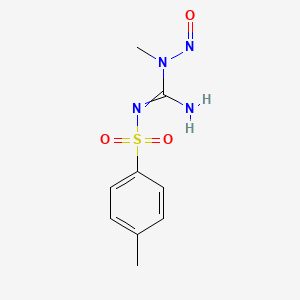
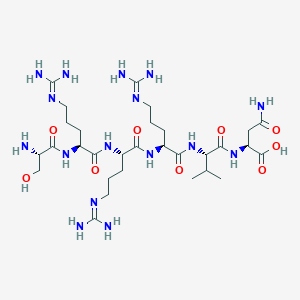
![3-[(Aminomethyl)amino]phenol](/img/structure/B12571931.png)
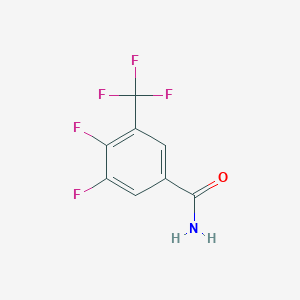
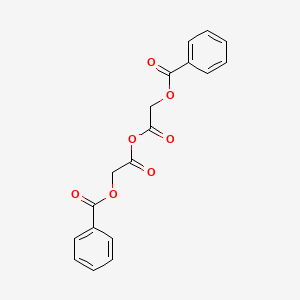
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl-](/img/structure/B12571951.png)
